![molecular formula C19H16O B13775187 3-Benzyl[1,1'-biphenyl]-2-ol CAS No. 94481-52-4](/img/structure/B13775187.png)
3-Benzyl[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a solid with a white to yellowish color and has a unique aroma
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)[1,1’-biphenyl]ol typically involves the reaction of benzyl chloride with 1,1’-biphenyl-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (Phenylmethyl)[1,1’-biphenyl]ol can be achieved through a similar synthetic route but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
(Phenylmethyl)[1,1’-biphenyl]ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert (Phenylmethyl)[1,1’-biphenyl]ol to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings of (Phenylmethyl)[1,1’-biphenyl]ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
(Phenylmethyl)[1,1’-biphenyl]ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Phenylmethyl)[1,1’-biphenyl]ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the biphenyl moiety.
Biphenyl: Lacks the phenylmethyl group.
Phenylmethanol: Similar in structure but lacks the biphenyl moiety.
Uniqueness
(Phenylmethyl)[1,1’-biphenyl]ol is unique due to the presence of both a phenylmethyl group and a biphenyl moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
94481-52-4 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-benzyl-6-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2 |
Clé InChI |
SAMBPHSTNUKQPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


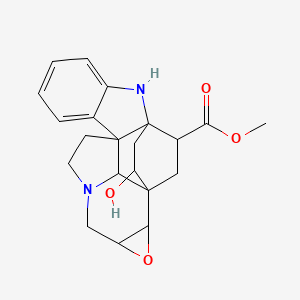
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
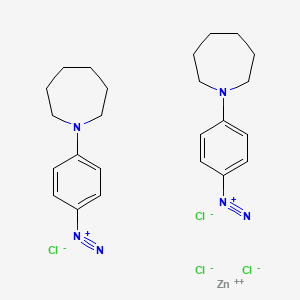
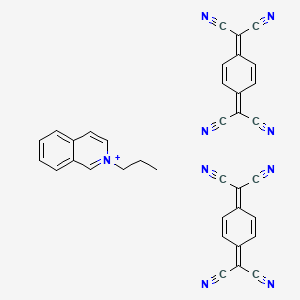
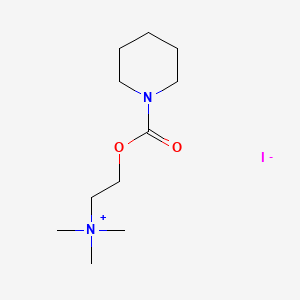
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
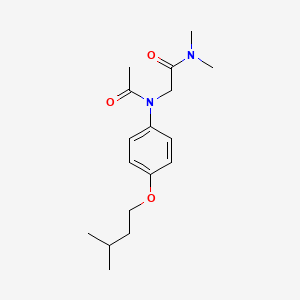
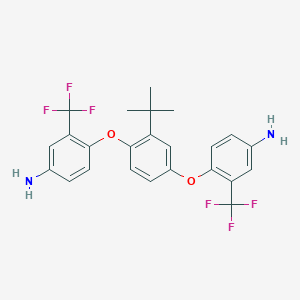
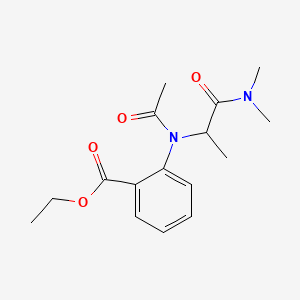
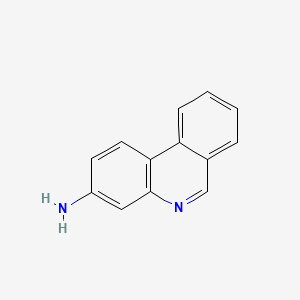

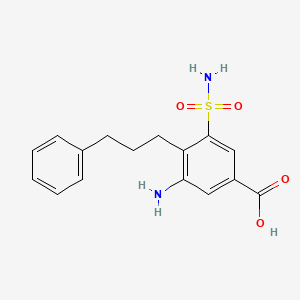
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
